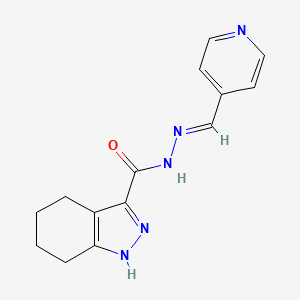
3-methyl-N-2-naphthyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides involves a regioselective process. A novel and efficient In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition of 1,4-naphthoquinones or benzoquinones with β-ketoamides has been developed. This methodology offers broad substrate scope, high regioselectivity, and yields novel and diverse compounds in good to excellent yields, potentially applicable to the synthesis of biologically-active complex molecules (Xia & Lee, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray single crystallography, revealing solid-state properties and hydrogen bonding interactions in the solution phase. These structural analyses contribute to understanding the compound's configuration and potential reactivity patterns (Younes et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of naphthalene and benzofuran derivatives is highlighted by their ability to undergo various reactions, including cycloadditions and acylation reactions. These processes are fundamental in synthesizing diverse compounds with potential applications in colorimetric sensing and other areas (Younes et al., 2020).
Physical Properties Analysis
The synthesis of specific benzofuran derivatives involves reactions that yield compounds with significant yields. The structural elucidation based on spectral data and elemental analyses contributes to understanding the physical properties of these compounds, such as solubility and stability (Gao et al., 2011).
Chemical Properties Analysis
Exploring the chemical properties involves studying the compounds' behavior in reactions, such as the formation of arenofurans through indium triflate-catalyzed coupling. This approach demonstrates the compounds' potential for creating biologically active molecules and materials with specific functionalities (Kundu et al., 2011).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science Applications
Regioselective Synthesis : A novel and efficient methodology involving In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition has been developed, showcasing broad substrate scope and high regioselectivity. This method affords novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides, which are expected to be applicable in the synthesis of biologically-active complex molecules bearing these functional groups (L. Xia & Y. Lee, 2014).
Multi-stimuli-responsive Properties : Synthons based on naphthalene ozonolysis have led to compounds like 3-methoxy-2-benzofuran-1(3H)-one, used as a synthon for preparing biologically active compounds. These synthons highlight the versatility of naphthalene derivatives in synthesizing compounds with potentially valuable properties (O. S. Kukovinets et al., 2006).
Medicinal Chemistry Applications
Dopamine Receptor Imaging Agents : Iodobenzamide analogues with fused ring systems, including benzofuran derivatives, have been synthesized and evaluated for their potential as CNS D-2 dopamine receptor imaging agents. This research underscores the importance of structural versatility in developing new imaging agents (R. Murphy et al., 1990).
Colorimetric Sensing of Fluoride Anions : N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and exhibited a drastic color transition in response to fluoride anions. This demonstrates the potential of benzamide derivatives in developing colorimetric sensors for environmental and biological applications (E. A. Younes et al., 2020).
Eigenschaften
IUPAC Name |
3-methyl-N-naphthalen-2-yl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c1-13-17-8-4-5-9-18(17)23-19(13)20(22)21-16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBDFYVJMMPPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(naphthalen-2-yl)-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)
![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)

![5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548214.png)
![5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)
![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)
![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5548245.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548250.png)
